molecular formula C19H21ClN2O3S B15006055 5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide

5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide

Cat. No.: B15006055
M. Wt: 392.9 g/mol
InChI Key: DCUWMYZHCMHVBM-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a sulfonamide group, which is known for its antibacterial properties, and an indole moiety, which is a common structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets within cells. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites . The indole moiety can interact with various receptors and enzymes, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-2-METHOXYBENZENESULFONAMIDE: Similar structure but lacks the indole moiety.

    N-[2-(1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENESULFONAMIDE: Similar structure but lacks the chloro substituent.

Uniqueness

The uniqueness of 5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE lies in its combination of the indole moiety and the sulfonamide group, which imparts a unique set of biological activities and chemical reactivity .

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H21ClN2O3S/c1-12-5-4-6-16-15(13(2)22-19(12)16)9-10-21-26(23,24)18-11-14(20)7-8-17(18)25-3/h4-8,11,21-22H,9-10H2,1-3H3

InChI Key

DCUWMYZHCMHVBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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